molecular formula C18H18N6O3 B6440879 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549053-75-8

3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440879
CAS No.: 2549053-75-8
M. Wt: 366.4 g/mol
InChI Key: PPGBBBPZZJIPNS-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.14403846 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This results in the prevention of cell division and proliferation, particularly in cancer cells where these processes are often dysregulated .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to mitosis. Inhibition of CDK2 can therefore lead to cell cycle arrest, preventing the replication of cancer cells .

Pharmacokinetics

1,2,4-triazole derivatives are generally well-absorbed and exhibit good bioavailability . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further for a comprehensive understanding.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest . This can result in the death of cancer cells, or at least a slowdown in their growth and proliferation .

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-10(25)19-12-5-7-15(27-2)14(9-12)20-18(26)13-6-8-16-21-22-17(11-3-4-11)24(16)23-13/h5-9,11H,3-4H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBBBPZZJIPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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